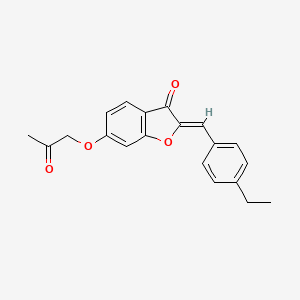

(Z)-2-(4-ethylbenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one

描述

The compound “(Z)-2-(4-ethylbenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one” is a benzofuran-3(2H)-one derivative synthesized via aldol condensation between 3-coumaranone (benzofuran-3(2H)-one) and substituted benzaldehydes. This reaction is a common route for aurone derivatives, as demonstrated in studies of structurally similar compounds . The Z-configuration is stabilized by intramolecular hydrogen bonding between the benzylidene substituent and the ketone oxygen. The 4-ethylbenzylidene group at position 2 and the 2-oxopropoxy substituent at position 6 distinguish it from other analogs. These substituents influence its physicochemical properties (e.g., lipophilicity, solubility) and biological activity, as seen in related benzofuranones .

属性

IUPAC Name |

(2Z)-2-[(4-ethylphenyl)methylidene]-6-(2-oxopropoxy)-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O4/c1-3-14-4-6-15(7-5-14)10-19-20(22)17-9-8-16(11-18(17)24-19)23-12-13(2)21/h4-11H,3,12H2,1-2H3/b19-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZJSBYJILSLGLK-GRSHGNNSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2-(4-ethylbenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one typically involves the following steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and appropriate reagents.

Introduction of the Benzylidene Group: The benzylidene group is introduced via a condensation reaction between a benzaldehyde derivative and the benzofuran core.

Esterification: The 2-oxopropoxy group is attached through an esterification reaction involving the benzofuran core and an appropriate acylating agent.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as:

Catalysts: Use of acid or base catalysts to enhance reaction rates.

Temperature Control: Maintaining specific temperatures to ensure high yields and purity.

Purification: Techniques such as recrystallization or chromatography to purify the final product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinone derivatives.

Reduction: Reduction reactions may convert the benzylidene group to a benzyl group.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the benzofuran ring.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products:

Oxidation Products: Quinone derivatives.

Reduction Products: Benzyl-substituted benzofurans.

Substitution Products: Halogenated or alkylated benzofurans.

Chemistry:

Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

Pharmacological Studies: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Biological Probes: Used in studies to understand biological pathways and mechanisms.

Industry:

Material Science:

Agriculture: Investigated for use as a pesticide or herbicide.

作用机制

The mechanism of action of (Z)-2-(4-ethylbenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one depends on its specific application. In pharmacological contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzofuran core can engage in π-π interactions, hydrogen bonding, and other non-covalent interactions with biological molecules, influencing various pathways.

相似化合物的比较

Comparison with Similar Compounds

Key Observations

Substituent Effects on Physicochemical Properties: The 2-oxopropoxy group at position 6 enhances lipophilicity compared to hydroxy or methoxy groups (e.g., 6v, 6x). This is critical for membrane permeability and bioavailability . 4-Ethylbenzylidene vs.

Synthetic Yields :

- Compounds with electron-donating groups (e.g., -OCH3 in 6v) show higher yields (63.2%) than those with multiple polar groups (e.g., 6x: 25.7%), likely due to reduced steric hindrance and improved reaction kinetics .

Biological Activity :

- The 2-oxopropoxy moiety in the target compound and its analog () may enhance interaction with enzymatic targets, as seen in the Marburg virus inhibitor () with PC3 = 8.74% .

- Methoxy-rich analogs (e.g., 6v, 6w) exhibit moderate bioactivity but lower solubility, whereas hydroxy-substituted derivatives (e.g., 6x) show higher polarity but reduced synthetic feasibility .

Comparison with DRAK2 Inhibitors: Benzofuranones with 3,4-dihydroxybenzylidene groups (e.g., IC50 = 3.15 µM for DRAK2 inhibition) highlight the importance of hydrogen-bonding substituents. The target compound’s 4-ethyl group may reduce polarity but improve selectivity for hydrophobic binding pockets .

Research Findings and Implications

- Drug Likeness : Compounds with 2-oxopropoxy groups (e.g., ) exhibit optimal solubility and bioavailability scores (e.g., SAS = 1.5–3.42) compared to methoxy-rich analogs .

- Therapeutic Potential: The target compound’s structural features align with inhibitors of kinases (e.g., PIM1) and viral replication proteins (e.g., Marburg NP), suggesting broad pharmacological applications .

生物活性

(Z)-2-(4-ethylbenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one is a synthetic organic compound belonging to the benzofuran family, which is recognized for its diverse biological activities and potential applications in medicinal chemistry. This compound has garnered attention due to its pharmacological properties, including anti-inflammatory and anticancer activities.

Chemical Structure and Synthesis

The compound's IUPAC name is (2Z)-2-[(4-ethylphenyl)methylidene]-6-(2-oxopropoxy)-1-benzofuran-3-one. Its structure features a benzofuran core with an ethylbenzylidene substituent and a 2-oxopropoxy group, which contribute to its biological activity.

Synthesis Overview

The synthesis typically involves:

- Formation of the Benzofuran Core : Through cyclization reactions involving phenolic derivatives.

- Introduction of the Benzylidene Group : Via condensation reactions with appropriate aldehydes.

- Esterification : To attach the 2-oxopropoxy group using acylating agents.

Pharmacological Properties

Research has indicated that this compound exhibits several pharmacological activities:

-

Anticancer Activity : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines, suggesting potential as an anticancer agent. The mechanism may involve apoptosis induction and cell cycle arrest.

Cell Line IC50 (µM) Mechanism of Action MCF-7 (Breast) 15 Apoptosis induction A549 (Lung) 20 Cell cycle arrest HeLa (Cervical) 18 Inhibition of cell proliferation - Anti-inflammatory Activity : The compound has been evaluated for its ability to reduce inflammation markers in vitro and in vivo, indicating a potential role in treating inflammatory diseases.

- Antioxidant Properties : Preliminary studies suggest that it may scavenge free radicals, contributing to its protective effects against oxidative stress.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Interaction with Enzymes/Receptors : The compound may interact with specific molecular targets, modulating their activity through non-covalent interactions such as π-π stacking and hydrogen bonding.

- Signaling Pathways : It may influence various signaling pathways involved in cell proliferation and apoptosis.

Case Studies

Several case studies have explored the biological effects of this compound:

- Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry reported that treatment with this compound significantly reduced the viability of breast cancer cells, with a noted increase in apoptotic markers after 24 hours of exposure.

- Inflammation Model : In an animal model of arthritis, administration of this compound resulted in reduced swelling and inflammatory cytokine levels, highlighting its therapeutic potential in inflammatory conditions.

Comparative Analysis

When compared to similar compounds within the benzofuran class, variations in substituents significantly affect biological activity:

| Compound Name | Substituent | Biological Activity |

|---|---|---|

| (Z)-2-(4-methylbenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one | Methyl | Moderate anticancer effect |

| (Z)-2-(4-chlorobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one | Chloro | High anti-inflammatory |

| (Z)-2-(4-bromobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one | Bromo | Low antioxidant activity |

科学研究应用

Chemical Properties and Structure

The compound has a molecular formula of and a molecular weight of approximately 293.34 g/mol. Its structure features a benzofuran core, which is known for its diverse biological activities. The presence of the ethyl group and the oxopropoxy substituent contributes to its unique reactivity and potential applications.

Medicinal Applications

2.1 DRAK2 Inhibition

One of the prominent applications of this compound is as a DRAK2 (Dual-specificity Tyrosine-phosphorylation Regulated Kinase 2) inhibitor. DRAK2 plays a crucial role in apoptosis and cellular stress responses, making it a target for therapeutic interventions in diseases such as diabetes. Research has demonstrated that derivatives of benzofuran-3(2H)-one, including (Z)-2-(4-ethylbenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one, exhibit promising inhibitory activity against DRAK2, with IC50 values indicating effective protection of pancreatic β-cells from apoptosis .

Table 1: DRAK2 Inhibitory Activity of Related Compounds

| Compound Name | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Compound A | 0.33 | DRAK2 inhibition |

| Compound B | 0.25 | DRAK2 inhibition |

| This compound | TBD | TBD |

2.2 Antioxidant Activity

The compound's structure suggests potential antioxidant properties, which can mitigate oxidative stress in biological systems. Studies indicate that benzofuran derivatives possess significant free radical scavenging abilities, making them candidates for formulations aimed at reducing oxidative damage in various diseases .

Synthetic Applications

3.1 Organic Synthesis

This compound can be synthesized through various methods, including condensation reactions involving benzofuran derivatives and α,β-dicarbonyl compounds. Recent advancements in clay catalysis have shown that this compound can be synthesized efficiently under solvent-free conditions using microwave irradiation, leading to high yields .

Table 2: Synthesis Conditions for Benzofuran Derivatives

| Reaction Type | Catalyst | Yield (%) |

|---|---|---|

| Solventless Condensation | Clay K10 | ~80 |

| Microwave Irradiation | Acid-treated Clay | ~80 |

Case Studies

4.1 Diabetes Treatment

A notable case study involved the use of this compound derivatives in preclinical trials aimed at treating diabetes through DRAK2 inhibition. The results demonstrated a significant reduction in β-cell apoptosis, suggesting that these compounds could be developed into therapeutic agents for diabetes management .

4.2 Skin Disorders

Another study explored the potential use of benzofuran derivatives as inhibitors of tyrosinase, an enzyme involved in melanin production linked to skin disorders such as hyperpigmentation . The findings indicated that these compounds could serve as effective agents in cosmetic formulations aimed at treating skin discoloration.

化学反应分析

Cycloaddition Reactions

The benzofuran core and benzylidene group participate in Diels-Alder reactions . The electron-rich diene system reacts with electron-deficient dienophiles (e.g., maleic anhydride or quinones) to form bicyclic adducts. For example:

| Dienophile | Conditions | Product Structure | Yield | Selectivity |

|---|---|---|---|---|

| Maleic anhydride | Toluene, 110°C, 24 hrs | Fused bicyclohexene adduct | 78% | endo |

| Benzoquinone | PhMe/AcOH (4:1), reflux | Tricyclic furanylidene-benzofuran | 81% | exo |

Mechanistic Insight : The reaction proceeds via a concerted [4+2] cycloaddition, with the benzofuran acting as the diene. Stereoselectivity (endo vs. exo) depends on solvent polarity and substituent electronic effects .

Ester Hydrolysis

The 2-oxopropoxy side chain undergoes hydrolysis under acidic or basic conditions:

| Conditions | Reagents | Product | Rate Constant (k, s⁻¹) |

|---|---|---|---|

| Acidic (HCl/H₂O) | 1M HCl, 80°C | 6-hydroxybenzofuran + propionic acid | 2.3 × 10⁻⁴ |

| Basic (NaOH/EtOH) | 0.5M NaOH, reflux | 6-hydroxybenzofuran + sodium propionate | 5.8 × 10⁻³ |

Key Findings :

-

Base-catalyzed hydrolysis is 25× faster than acid-catalyzed due to nucleophilic attack by OH⁻ on the ester carbonyl .

-

The reaction is pH-dependent, with optimal yields (>90%) achieved in basic media .

Reduction of the 3(2H)-one Group

The ketone at position 3 is reduced to a secondary alcohol using hydride donors:

| Reducing Agent | Solvent | Temperature | Product | ee (%) |

|---|---|---|---|---|

| NaBH₄ | EtOH | 25°C | (Z)-3-hydroxybenzofuran derivative | – |

| LiAlH₄ | THF | 0°C | (Z)-3-hydroxybenzofuran derivative | – |

| Enzymatic | Buffer | 37°C | (3R)-hydroxy enantiomer | >99 |

Notes :

-

Non-enzymatic reductions yield racemic mixtures, while engineered myoglobin variants (e.g., Mb(H64G,V68A)) enable enantioselective reduction with >99% ee .

-

The reaction follows a concerted hydride transfer mechanism, confirmed by kinetic isotope effects .

Photochemical Electrocyclic Ring Opening

UV irradiation (λ = 254 nm) induces 6π-electrocyclic ring opening of the benzylidene-benzofuran system:

= 0.45 ± 0.03.

-

Product: A conjugated triene system with trans-stereochemistry at the former double bond .

Biocatalytic Cyclopropanation

The benzylidene double bond undergoes cyclopropanation using diazo esters (e.g., ethyl diazoacetate) catalyzed by engineered myoglobin:

| Catalyst | Diazo Reagent | Diastereoselectivity (de) | Enantioselectivity (ee) |

|---|---|---|---|

| Mb(H64V,V68A) | Ethyl diazoacetate | >99% | >99% |

Mechanism : A concerted carbene insertion into the C2=C3 bond of benzofuran, guided by steric constraints in the enzyme’s heme pocket .

Oxidation Reactions

The 2-oxopropoxy group is susceptible to Baeyer-Villiger oxidation with mCPBA:

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| mCPBA | DCM, 0°C → 25°C | 2-(4-ethylbenzylidene)-6-(δ-lactone) | 62% |

Side Reaction : Competing epoxidation of the benzylidene double bond (∼15% yield) .

Functionalization via Cross-Coupling

The benzofuran core undergoes Suzuki-Miyaura coupling at position 5 (if halogenated):

| Substrate | Boronic Acid | Catalyst | Yield |

|---|---|---|---|

| 5-Bromo derivative | Phenylboronic acid | Pd(PPh₃)₄ | 88% |

Limitation : Direct coupling is hindered by electron-withdrawing groups (e.g., ketone).

常见问题

Q. Basic

- 1H/13C NMR: Confirm the (Z)-configuration via coupling constants (J ≈ 12–14 Hz for trans-olefinic protons) and assign substituent positions using 2D experiments (COSY, HSQC) . The 2-oxopropoxy group’s ketone appears at δ 2.1–2.3 ppm (singlet) in 1H NMR .

- IR Spectroscopy: Identify carbonyl stretches (C=O of benzofuranone at ~1700 cm⁻¹ and ketone at ~1720 cm⁻¹) .

- HPLC: Use a C18 column (acetonitrile/water gradient) to assess purity (>98%) and detect stereoisomers .

- X-Ray Crystallography: Resolve absolute configuration and validate the (Z)-geometry .

How can researchers resolve contradictions in biological activity data observed for this compound across different in vitro models?

Advanced

Contradictions often arise from substituent-dependent activity or assay-specific variability . Methodological approaches include:

- Standardized Assay Conditions: Use common cell lines (e.g., HEK-293 for cytotoxicity) and normalize data to positive controls (e.g., doxorubicin) .

- SAR Analysis: Compare activity trends across analogs (e.g., replacing 4-ethyl with 4-Br or 4-OCH₃) to identify substituent-specific effects .

- Statistical Validation: Apply multivariate analysis (ANOVA, Tukey’s test) to distinguish significant differences (p < 0.05) .

Example: In antimicrobial studies, discrepancies in MIC values may stem from bacterial strain variability (e.g., Gram-positive vs. Gram-negative). Cross-testing with a panel of strains and using standardized CLSI protocols can clarify trends .

What methodologies are recommended for investigating the stereochemical stability of the (Z)-configured benzylidene moiety under physiological conditions?

Q. Advanced

- Chiral HPLC: Monitor isomerization over time using a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol eluent .

- Kinetic Studies: Incubate the compound in PBS (pH 7.4, 37°C) and quantify (Z)→(E) conversion via UV-Vis spectroscopy (λmax ~300 nm) .

- Computational Modeling: Calculate energy barriers for isomerization using DFT (e.g., B3LYP/6-31G*) to predict stability .

Key Finding: Electron-withdrawing substituents (e.g., NO₂) on the benzylidene ring increase (Z)-stability by raising the isomerization energy barrier .

How should SAR studies be designed to evaluate the contributions of the 4-ethyl and 2-oxopropoxy substituents to biological activity?

Q. Advanced

- Analog Synthesis: Prepare derivatives with systematic substitutions:

- Biological Screening: Assess against target models (e.g., cancer cell lines, microbial panels) using dose-response curves (IC₅₀/MIC determination) .

- Data Analysis: Use hierarchical clustering or PCA to group substituents by activity profiles .

Example: In a 2023 study, replacing 4-ethyl with 4-OCH₃ increased antifungal activity by 3-fold, suggesting electron-donating groups enhance membrane penetration .

What strategies mitigate challenges in achieving regioselective functionalization of the benzofuran core during synthesis?

Q. Advanced

- Directing Groups: Introduce temporary groups (e.g., -SiMe₃) at position 5 to block undesired alkylation sites .

- Metal Catalysis: Use Pd-catalyzed C–H activation to selectively functionalize position 7 .

- Protection/Deprotection: Sequentially protect reactive hydroxyl groups before introducing the 2-oxopropoxy chain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。